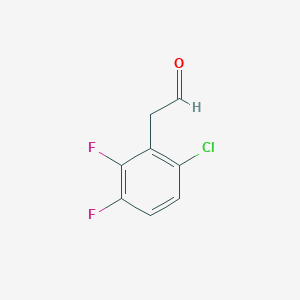
2,3-Difluoro-6-chloro-phenylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-chloro-phenylacetaldehyde is a specialized organic compound characterized by the presence of two fluorine atoms and one chlorine atom on a phenyl ring, along with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-chloro-phenylacetaldehyde typically involves halogenation reactions on phenylacetaldehyde precursors. One common method is the selective halogenation of phenylacetaldehyde using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-chloro-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The halogen atoms on the phenyl ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,3-Difluoro-6-chloro-benzoic acid
Reduction: 2,3-Difluoro-6-chloro-phenylmethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2,3-Difluoro-6-chloro-phenylacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,3-Difluoro-6-chloro-phenylacetaldehyde is similar to other halogenated phenylacetaldehydes, such as 2,4-Difluoro-6-chloro-phenylacetaldehyde and 2,3-Dichloro-6-fluoro-phenylacetaldehyde. its unique combination of fluorine and chlorine atoms on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2,4-Difluoro-6-chloro-phenylacetaldehyde
2,3-Dichloro-6-fluoro-phenylacetaldehyde
2,3,5-Trifluoro-6-chloro-phenylacetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
887585-98-0 |
|---|---|
Molecular Formula |
C8H5ClF2O |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2 |
InChI Key |
DQFDUFDVZJKZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















